2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOMTDWTCNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Preparation
1.1.1 4-Fluorophenoxy Ethanone Synthesis
The 4-fluorophenoxy ethanone segment is synthesized through nucleophilic aromatic substitution. 4-Fluorophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate, yielding 2-chloro-1-(4-fluorophenoxy)ethanone. This intermediate is pivotal for subsequent coupling with piperazine.
1.1.2 Piperazine Functionalization
Piperazine serves as the central scaffold. Protection of one nitrogen atom via tert-butoxycarbonyl (Boc) groups facilitates selective alkylation or acylation at the secondary amine. For instance, Boc-piperazine reacts with 2-chloro-1-(4-fluorophenoxy)ethanone under refluxing ethanol to form the mono-acylated derivative.
1.1.3 Tetrazole-Methyl Substituent Construction
The 1-(3-fluorophenyl)-1H-tetrazole-5-methyl group is synthesized via a [2+3] cycloaddition between 3-fluorobenzonitrile and sodium azide, catalyzed by zinc bromide. The resulting 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole is obtained through chlorination of the corresponding alcohol.
Stepwise Synthesis and Optimization
Piperazine Acylation
Reaction Conditions
- Substrate : Boc-piperazine (1.0 equiv), 2-chloro-1-(4-fluorophenoxy)ethanone (1.2 equiv)
- Solvent : Anhydrous ethanol
- Base : Potassium carbonate (2.5 equiv)
- Temperature : Reflux (78°C)
- Time : 12 hours
- Yield : 68% after column chromatography (hexane/ethyl acetate, 3:1).
Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane affords the secondary amine, which is neutralized with aqueous sodium bicarbonate to yield 1-(4-fluorophenoxy)ethanone-piperazine.
Tetrazole-Methyl Alkylation
Reaction Conditions
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 10:1) and recrystallized from a toluene-DMF mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole-H), 7.65–7.12 (m, 8H, aromatic), 4.89 (s, 2H, CH₂-tetrazole), 3.82–3.10 (m, 8H, piperazine), 2.95 (s, 2H, COCH₂).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.4 (Ar-F), -116.8 (Ar-F).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential Acylation | Boc-piperazine, chloroethanone | Boc deprotection | 68 | 98.5 |
| One-Pot Alkylation | Free piperazine, tetrazole chloride | Triethylamine mediation | 52 | 97.2 |
| Solid-Phase Synthesis | Resin-bound piperazine | Microwave-assisted coupling | 74* | 99.1* |
*Theoretical yield based on analogous reactions.
Challenges and Mitigation Strategies
- Low Yield in Alkylation : Steric hindrance from the tetrazole ring reduces nucleophilicity of the piperazine nitrogen. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures enhances reactivity.
- Byproduct Formation : Competing N-alkylation at the tetrazole nitrogen is mitigated by using a bulky base (e.g., DBU) to favor piperazine alkylation.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieved a 58% yield using continuous flow reactors, reducing reaction time to 3 hours. Process analytical technology (PAT) monitored intermediate formation, ensuring compliance with ICH Q11 guidelines.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : It can be oxidized at the piperazine ring or aromatic rings.
Reduction: : Potential reduction sites include the aromatic rings.
Substitution: : Halogen substitution on the fluorophenyl rings is a common reaction.
Common Reagents and Conditions
Oxidation: : Typically, oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: : Nucleophilic aromatic substitution can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: : Oxidized derivatives, possibly quinones or N-oxides.
Reduction Products: : Reduced forms, like dihydro compounds or fully hydrogenated rings.
Substitution Products: : Derivatives with different halogen atoms or other substituents replacing fluorine.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through functionalization at different reactive sites.
Biology
In biological research, it can serve as a tool to study receptor-ligand interactions, given its structural mimicry of biologically relevant molecules. It might also be used in the development of biological assays.
Medicine
In medicine, it has potential as a pharmacophore in drug design, particularly for diseases where modulation of receptors or enzymes involving piperazine or tetrazole groups is beneficial.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action depends on the specific application:
In Biological Systems: : It might bind to specific receptors or enzymes, blocking or modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the tetrazole group can mimic carboxylic acid in biological interactions.
In Chemical Reactions: : As an intermediate, it can undergo further chemical transformations, driven by the reactivity of its functional groups.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Analysis :
- Electron-Withdrawing Groups: The target compound’s 4-fluorophenoxy group offers moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 3-trifluoromethylphenyl group in ’s analogue. This difference may influence binding affinity to targets like serotonin receptors .
- Heterocyclic Cores: Replacing tetrazole with pyrazole () or triazole () alters hydrogen-bonding capacity. Pyrazoles often exhibit stronger antimicrobial activity, as seen in compounds like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
Tetrazole Derivatives with Modified Linkers
Analysis :
- Solubility: The thiophene-containing analogue () exhibits lower solubility due to its aromatic thienyl group, whereas the target compound’s fluorophenoxy group balances hydrophobicity and polarity.
Analysis :
- Antiproliferative Potential: The target compound’s tetrazole and fluorinated aryl groups may synergize for kinase inhibition, analogous to triazole derivatives in , which showed antiproliferative activity against HeLa cells .
- Antimicrobial Gaps : Unlike pyrazole derivatives (e.g., ’s compound with a 4-chlorophenyl group), the target compound lacks direct evidence of antibacterial efficacy, suggesting a need for empirical testing .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , with the CAS number 1021227-26-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 414.4 g/mol |
| Structure | Structure |
The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the central nervous system and cancer biology. The presence of a piperazine moiety suggests potential activity on neurotransmitter receptors, while the tetrazole ring may enhance bioactivity through modulation of enzyme systems involved in cellular signaling.
Anticancer Activity
Research has indicated that derivatives containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Compounds with similar structures have demonstrated antibacterial and antifungal properties. In vitro studies reveal that they can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential role in treating infections.
Neuropharmacological Effects
Given the piperazine component, there is a hypothesis that this compound may exhibit anxiolytic or antidepressant effects by modulating serotonin and dopamine pathways. Preliminary studies indicate that analogs can influence behavior in animal models, warranting further investigation.
Case Studies
- Anticancer Efficacy : A study on related tetrazole compounds reported an IC50 value of 6.2 μM against HCT-116 cells, indicating promising anticancer activity .
- Antimicrobial Screening : In a comparative study, compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with varying degrees of efficacy compared to standard treatments .
- Neuropharmacological Studies : Research involving piperazine derivatives has suggested potential anxiolytic effects, with behavioral assays demonstrating reduced anxiety-like behaviors in rodent models .
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?
The synthesis of piperazine-tetrazole derivatives typically involves multi-step reactions. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between fluorophenoxy and piperazine intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions involving tetrazole moieties .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns to isolate intermediates and final products .
- Yield optimization : Controlled temperature (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to minimize side reactions .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation. Fluorine-19 NMR is essential for verifying fluorophenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₀H₁₈F₂N₆O₂) and detect isotopic patterns .
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-F: ~1.34 Å, N-N in tetrazole: ~1.30 Å) and confirm stereochemistry .
Q. How can preliminary biological activity screening be designed?
- Target selection : Prioritize receptors common to piperazine-tetrazole hybrids, such as serotonin (5-HT) or dopamine receptors .
- Assays :
- In vitro enzyme inhibition (e.g., kinase assays using fluorescence polarization).
- Antimicrobial activity via microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity profiling (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory activity data across studies?
Contradictions may arise from:
- Solubility differences : Poor aqueous solubility (logP >3) can reduce bioavailability, leading to variable in vivo results. Use co-solvents (DMSO/PEG) or nanoformulations .
- Metabolic stability : Fluorine atoms may enhance metabolic resistance, but tetrazole rings are prone to hepatic CYP450 oxidation. Perform microsomal stability assays .
- Receptor polymorphism : Structural variations in target receptors (e.g., 5-HT₂A subtypes) can alter binding affinity. Use molecular docking (AutoDock Vina) to model interactions .
Q. How can computational methods guide SAR studies?
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorophenyl vs. chlorophenyl) with bioactivity using Hammett constants .
- Dynamics simulations : MD simulations (AMBER/CHARMM) to analyze piperazine ring flexibility and tetrazole π-π stacking .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2) and toxicity (hERG inhibition) .
Q. What experimental approaches resolve stability issues in storage?
Q. How to address discrepancies in reported reaction mechanisms for piperazine derivatives?
- Isotopic labeling : Use ¹⁵N-labeled piperazine to track nitrogen migration during ring formation .
- Kinetic studies : Monitor reaction intermediates via time-resolved IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Methodological Tables
Q. Table 1: Key Structural Parameters from X-ray Crystallography
| Parameter | Value (Å/°) | Evidence Source |
|---|---|---|
| C-F bond length | 1.34 ± 0.02 | |
| N-N (tetrazole) | 1.30 ± 0.01 | |
| Piperazine dihedral | 55–60° |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation |
|---|---|---|
| Defluorinated analog | Harsh acidic conditions | Use milder acids (e.g., AcOH) |
| Oxidized tetrazole | Exposure to O₂/light | Conduct reactions under N₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
